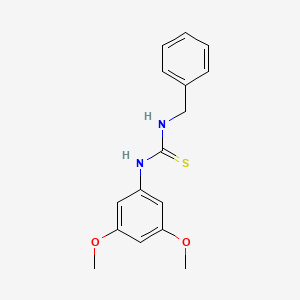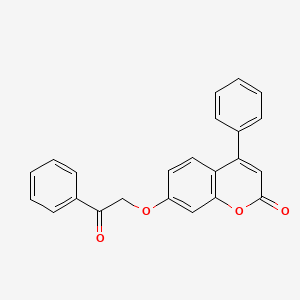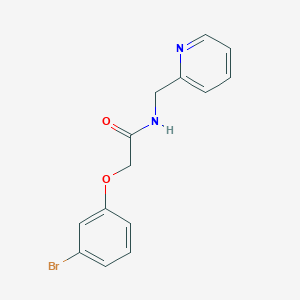![molecular formula C25H26N2O4 B5739944 N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide)](/img/structure/B5739944.png)
N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide): is an organic compound characterized by the presence of two benzamide groups connected through a methanediyl bridge to a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide) typically involves the following steps:
Formation of the Methanediyl Bridge: The initial step involves the formation of the methanediyl bridge by reacting 3,4-dimethoxybenzaldehyde with a suitable reagent such as formaldehyde under acidic or basic conditions.
Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with 3-methylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide) may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide): has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism by which N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide) exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(benzamide)
- N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(4-methylbenzamide)
- N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(2-methylbenzamide)
Uniqueness
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide): is unique due to the specific positioning of the methoxy groups on the phenyl ring and the presence of methyl groups on the benzamide moieties. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-16-7-5-9-19(13-16)24(28)26-23(18-11-12-21(30-3)22(15-18)31-4)27-25(29)20-10-6-8-17(2)14-20/h5-15,23H,1-4H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILCHGQRRYXFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B5739870.png)
![N-PHENYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5739874.png)
![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)


![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)


![N~2~-(2-MORPHOLINOETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5739948.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)

